AT7867

概述

描述

AT7867 是一种强效的口服生物利用度高的丝氨酸/苏氨酸激酶 AKT 和 p70 S6 激酶抑制剂。 它在抑制人肿瘤异种移植生长和诱导药效学变化方面表现出显著潜力 .

科学研究应用

AT7867 在科学研究中具有广泛的应用,包括:

作用机制

AT7867 通过 ATP 竞争性结合抑制 AKT 和 p70 S6 激酶的活性来发挥作用 . 这种抑制导致抑制参与细胞生长和存活的下游信号通路。 该化合物还通过抑制关键底物(如 GSK3β 和 S6 核糖体蛋白)的磷酸化来诱导肿瘤细胞凋亡 .

准备方法

AT7867 的合成涉及基于片段的先导化合物发现与基于结构的药物设计相结合 . 具体的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列化学反应产生的,这些反应导致其具有强大的抑制特性 .

化学反应分析

相似化合物的比较

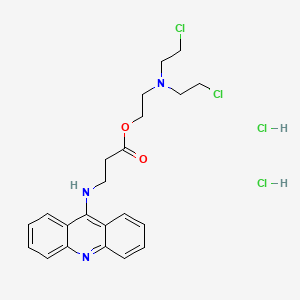

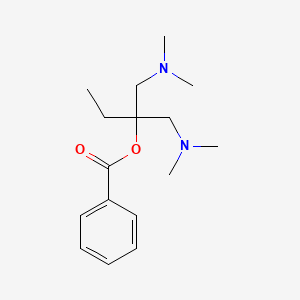

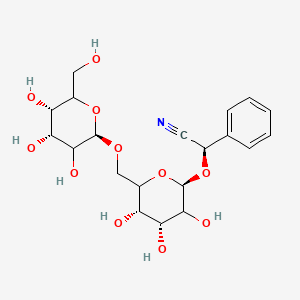

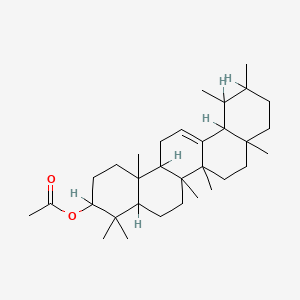

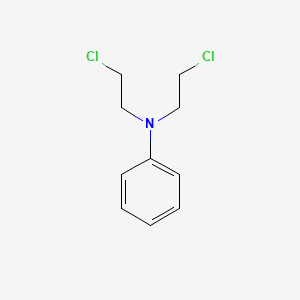

AT7867 在同时抑制 AKT 和 p70 S6 激酶方面是独一无二的,这使其成为一种有效的抗癌剂 . 类似的化合物包括:

MK-2206: 另一种具有不同作用机制的 AKT 抑制剂。

GSK690693: 一种 AKT 抑制剂,具有类似的特性,但选择性不同。

阿米替林 N-氧化物: 一种与 CYP27B1 相互作用的激酶抑制剂,影响维生素 D 的活化.

This compound 由于其对 AKT 和 p70 S6 激酶的强大抑制效应,使其成为癌症研究和其他科学应用中的一种有价值的工具。

属性

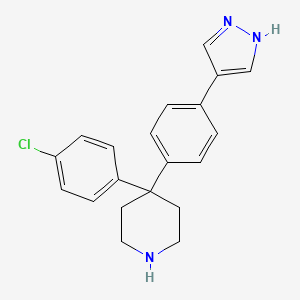

IUPAC Name |

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMOSYUFVYJEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457772 | |

| Record name | AT7867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857531-00-1 | |

| Record name | AT-7867 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT7867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-7867 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

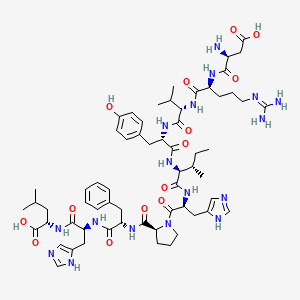

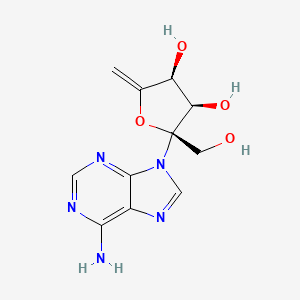

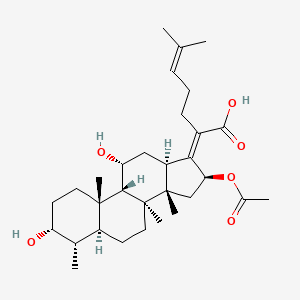

Feasible Synthetic Routes

Q1: What is the primary molecular target of AT7867?

A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT and its downstream kinase p70S6K. []

Q2: How does this compound's dual inhibition of AKT and p70S6K manifest at the cellular level?

A2: this compound effectively blocks the phosphorylation of GSK3β and S6 ribosomal protein, key downstream substrates of AKT and p70S6K, respectively. [] This inhibition disrupts crucial signaling pathways involved in cell survival, proliferation, and metabolism.

Q3: Besides AKT and p70S6K, are there other kinases targeted by this compound?

A3: Research has shown that this compound also inhibits protein kinase A and sphingosine kinase 1 (SphK1). [, ]

Q4: What is the significance of this compound's inhibition of SphK1?

A4: This inhibition, independent of AKT, leads to increased production of pro-apoptotic ceramide in cancer cells, contributing to this compound's anti-cancer activity. []

Q5: What are the downstream consequences of this compound-mediated AKT inhibition in cancer cells?

A5: this compound inhibits the phosphorylation of several AKT downstream targets, including pSer9 GSK-3β, pThr246 PRAS40, pSer127 YAP, and pSer235/236 S6RP, indicating a blockade of the AKT signaling pathway. [] This ultimately leads to cell cycle arrest, apoptosis, and reduced tumor growth. [, ]

Q6: Does this compound demonstrate any isoform specificity in its inhibition of AKT?

A6: Studies suggest that while this compound inhibits both AKT1 and AKT2, only AKT2 knockdown mimics the stabilizing effect of this compound on LDLR mRNA, highlighting a potential isoform-specific role in regulating LDLR expression. []

Q7: What is the molecular formula and weight of this compound?

A7: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, these can be easily deduced from its IUPAC name, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. The molecular formula is C20H21ClN4, and the molecular weight is 352.87 g/mol.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided abstracts do not provide specific details about the spectroscopic characterization of this compound.

Q9: What types of in vitro assays have been used to investigate this compound's efficacy?

A9: Researchers have utilized various in vitro assays, including MTT assays, xCELLigence assays, colony formation assays, flow cytometry, immunofluorescence, and Western blot analysis to assess the impact of this compound on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , ]

Q10: What cancer cell lines have shown sensitivity to this compound in vitro?

A10: this compound has shown efficacy against a range of human cancer cell lines, including colorectal cancer (HT-29, HCT116, DLD-1), glioblastoma (U87MG), breast cancer (BT474), uterine sarcoma (MES-SA), and gastric cancer cells. [, , , , ]

Q11: Has this compound's anti-cancer activity been demonstrated in vivo?

A11: Yes, this compound has shown promising anti-tumor activity in vivo. In preclinical studies, it inhibited tumor growth in mouse xenograft models of human glioblastoma (U87MG), uterine sarcoma (MES-SA), breast cancer (BT474), and colorectal cancer (HT-29). [, , ]

Q12: Are there any biomarkers being investigated for predicting this compound efficacy?

A12: One study identified pThr246 PRAS40 as a potential pharmacodynamic biomarker for this compound inhibition using healthy volunteer hair follicles treated ex vivo. This assay is being utilized in clinical trials involving AKT inhibitors, including the MK2206 Phase I trial. []

Q13: How does this compound affect pancreatic progenitor (PP) cell differentiation?

A13: Studies have shown that this compound treatment significantly enhances PP cell differentiation in vitro, leading to a higher percentage of PDX1+NKX6.1+ and PDX1+GP2+ PP cells. [] This enhanced differentiation translated to faster reversal of hyperglycemia in diabetic mice transplanted with this compound-treated PPs. []

Q14: How is this compound administered in preclinical studies?

A14: Preclinical studies have primarily administered this compound via intraperitoneal injection or oral gavage. [, ]

Q15: What is known about the pharmacokinetic profile of this compound?

A15: Research indicates that this compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration in rats. [] Additionally, approximately 8.27% of an oral dose remains unabsorbed, with a bioavailability (F) of 70.8%. Interestingly, about 21.8% undergoes intestinal first-pass metabolism. []

Q16: Are there any significant toxicity concerns associated with this compound?

A16: While this compound demonstrates promising anti-cancer activity, some preclinical studies indicate potential toxicity issues, particularly poor tolerance in rat toxicology studies. []

Q17: What other AKT inhibitors are currently being investigated?

A17: Several other AKT inhibitors are currently being investigated preclinically and clinically. Some notable examples include MK-2206, triciribine, ARQ-092, AKT inhibitor VIII, perifosine, CCT128930, and GSK-690693. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。